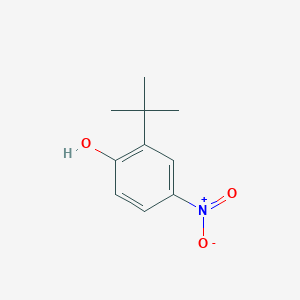

2-(tert-ブチル)-4-ニトロフェノール

概要

説明

Synthesis Analysis

The synthesis of 2-(Tert-butyl)-4-nitrophenol typically involves nitration reactions where the nitro group is introduced into a tert-butylphenol precursor. An example of this process is the electrophilic aromatic substitution, where nitric acid or nitronium ions react with tert-butylphenol, leading to the formation of the nitro derivative. Detailed synthesis procedures and characterizations are crucial for achieving high purity and yield of this compound. A study by Rivera-Nevares et al. (1995) on the facile synthesis and characterization of 2,6-di-tert-butyl-4-nitrophenol provides insights into the synthesis strategies and the importance of controlling reaction conditions for optimal product formation (Rivera-Nevares et al., 1995).

Molecular Structure Analysis

The molecular structure of 2-(Tert-butyl)-4-nitrophenol has been examined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the spatial relationships between different functional groups. Studies like the one conducted by Kumari et al. (2023) on 4-(tert-Butyl)-4-nitro-1,1-biphenyl, which shares structural similarities with 2-(Tert-butyl)-4-nitrophenol, offer valuable insights into the molecular geometry, crystal packing, and intermolecular interactions that define the solid-state properties of such compounds (Kumari et al., 2023).

Chemical Reactions and Properties

The presence of both a nitro group and a tert-butyl group in 2-(Tert-butyl)-4-nitrophenol imparts distinctive chemical reactivity and properties to the molecule. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the phenolic OH group, affecting its acidity and potential for participation in hydrogen bonding. The tert-butyl group, being bulky, can exert steric effects that influence the molecule's reactivity and interactions with other molecules. Chemical reactions involving 2-(Tert-butyl)-4-nitrophenol can include its use in oxidative and reductive processes, as well as its role as an intermediate in the synthesis of more complex organic compounds.

Physical Properties Analysis

The physical properties of 2-(Tert-butyl)-4-nitrophenol, such as melting point, boiling point, solubility, and stability, are crucial for its handling, storage, and application in various domains. These properties are influenced by the molecular structure and the nature of the functional groups present in the compound. Understanding these properties is essential for the development of methods for the compound's purification, analysis, and use in research and industrial applications.

Chemical Properties Analysis

The chemical properties of 2-(Tert-butyl)-4-nitrophenol, including its acidity, reactivity towards various chemical reagents, and its behavior in the presence of oxidizing or reducing agents, are key to its applications in synthesis, catalysis, and material science. The nitro and phenol groups offer sites for chemical modification and functionalization, enabling the derivation of a wide range of derivatives with tailored properties for specific applications.

- Rivera-Nevares et al. (1995) for synthesis and characterization details (Rivera-Nevares et al., 1995).

- Kumari et al. (2023) for insights into molecular structure analysis through X-ray crystallography (Kumari et al., 2023).

科学的研究の応用

有機合成における触媒作用

2-(tert-ブチル)-4-ニトロフェノール: は、特にファインケミカルの製造における中間体として、有機合成の分野で重要な役割を果たしています。tert-ブチルアルコールによるp-クレゾールのアルキル化におけるその役割は、高効率触媒の開発における重要性を際立たせています。 このプロセスは、幅広い工業用途を持つ2-tert-ブチル-4-メチルフェノール(2-TBM)の合成に不可欠です .

バイオ医薬品の応用

バイオ医薬品では、2-(tert-ブチル)-4-ニトロフェノール誘導体は、薬物製剤における重要な課題である疎水性薬物の溶解性を向上させます。 溶解性の向上は、医薬品製品の効力と安定性の向上につながる可能性があります .

創薬におけるビルディングブロック

この化合物は、創薬においても貴重なビルディングブロックです。抗菌性、抗真菌性、抗がん性など、幅広い生物活性を持つ分子の合成に使用されます。 化学反応における汎用性は、新規治療薬の開発における重要な中間体となっています .

作用機序

Target of Action

Safety and Hazards

将来の方向性

The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . Further investigation and exploration of 2-tert-butyl-4-methylphenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

特性

IUPAC Name |

2-tert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSSAJHDAQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336072 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6683-81-4 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

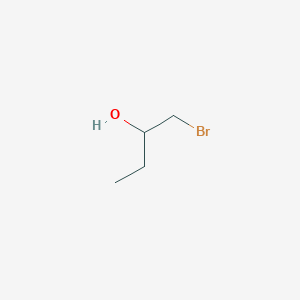

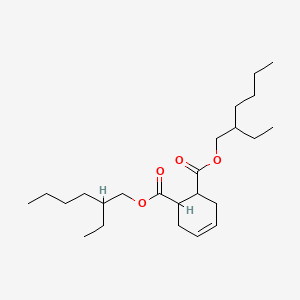

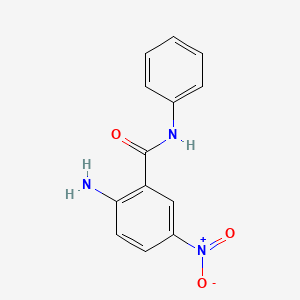

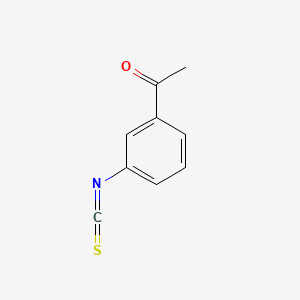

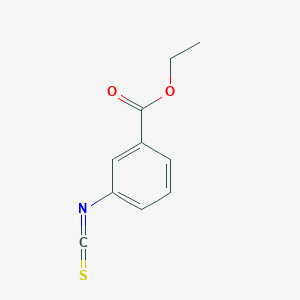

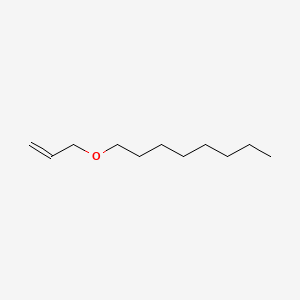

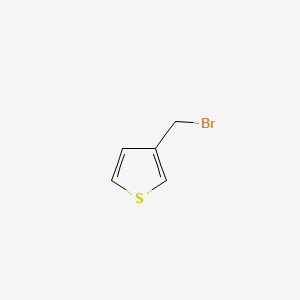

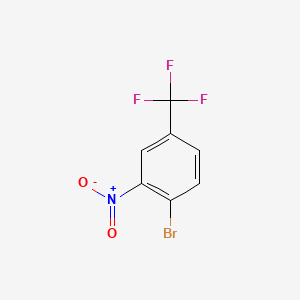

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)